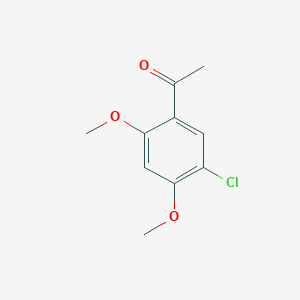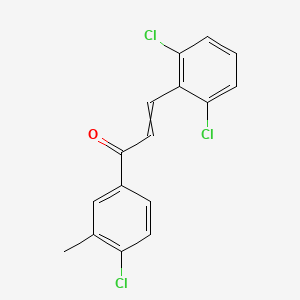
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, also known as Clomazone, is a selective herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Clomazone is a member of the chemical family known as the chloroacetanilides, which are known for their ability to inhibit the synthesis of carotenoids in plants.
Applications De Recherche Scientifique
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has also been investigated for its potential as a tool for studying carotenoid biosynthesis in plants. 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in agriculture.
Mécanisme D'action
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one works by inhibiting the synthesis of carotenoids in plants, which are essential pigments that play a key role in photosynthesis and plant growth. Carotenoids are synthesized in the chloroplasts of plant cells and are essential for the absorption of light energy. 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This results in the accumulation of colorless carotenoid precursors, which are toxic to the plant and lead to its death.
Biochemical and Physiological Effects
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms. 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has also been shown to affect the expression of genes involved in plant growth and development, as well as the biosynthesis of secondary metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has several advantages as a tool for studying plant physiology and biochemistry. It is a potent inhibitor of carotenoid biosynthesis and can be used to study the effects of carotenoid depletion on plant growth and development. 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is also relatively easy to use and has a low toxicity profile. However, there are also some limitations to the use of 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one in lab experiments. It is a non-specific inhibitor of phytoene desaturase and can also affect the biosynthesis of other isoprenoid compounds. This can make it difficult to interpret the results of experiments using 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one.
Orientations Futures
There are several future directions for research on 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. One area of interest is the development of new herbicides based on the structure of 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, with improved selectivity and efficacy. Another area of research is the investigation of the effects of 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for more research on the molecular mechanisms underlying the effects of 1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one on plant growth and development, as well as its potential applications in agriculture.
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O/c1-10-9-11(5-7-13(10)17)16(20)8-6-12-14(18)3-2-4-15(12)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRFMIVBRIFCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379019 | |
| Record name | 1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
219140-58-6 | |
| Record name | 1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




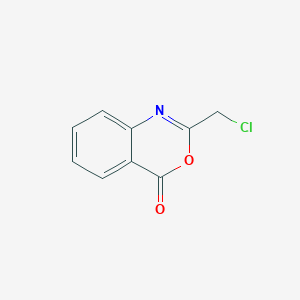

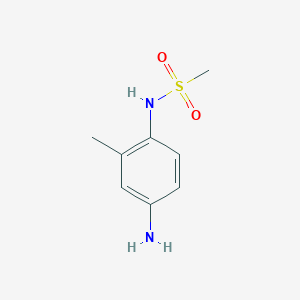
![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
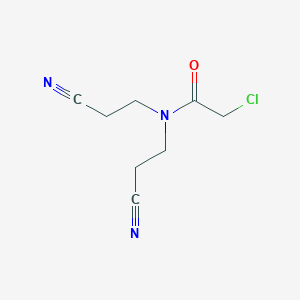
![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)
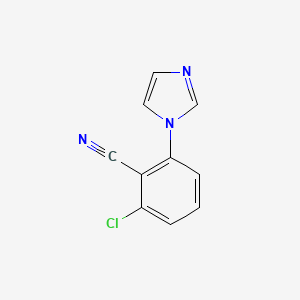
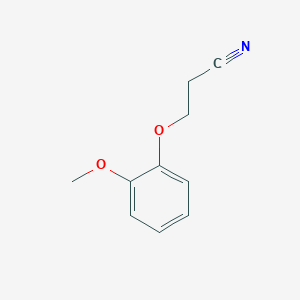
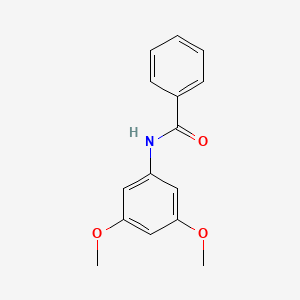
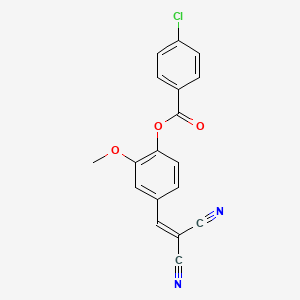
![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)
